1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one
Overview
Description
1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one is an organic compound with the molecular formula C9H7F2NO4 and a molecular weight of 231.15 g/mol It is characterized by the presence of two fluorine atoms and a nitro group attached to a phenoxy ring, which is further connected to a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one typically involves the reaction of 2,3-difluoro-6-nitrophenol with an appropriate propanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the phenoxy ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The propan-2-one moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) are typical reagents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often employed.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxy derivatives.
Reduction: Amino derivatives.
Oxidation: Carboxylic acids and other oxidized products.
Scientific Research Applications
1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and nitro group play a crucial role in its reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluoro-2-hydroxyphenyl)propan-1-one
- 2,5-Difluoro-4-nitrophenol
- 1-(2-Chloro-4-nitrophenoxy)-3,3-dimethylbutan-2-one
Uniqueness
1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one is unique due to the specific arrangement of its fluorine atoms and nitro group on the phenoxy ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-(2,3-difluoro-6-nitrophenoxy)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO4/c1-5(13)4-16-9-7(12(14)15)3-2-6(10)8(9)11/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVPAAJHCJMGGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=C(C=CC(=C1F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361478 | |
Record name | 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82419-32-7 | |
Record name | 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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